molecular formula C11H11NO6 B13078665 Ethyl 2-(3-formyl-4-nitrophenoxy)acetate CAS No. 105728-02-7

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Cat. No.: B13078665
CAS No.: 105728-02-7
M. Wt: 253.21 g/mol
InChI Key: KXFQQSYKWNCRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate: is an organic compound with the molecular formula C11H11NO6 It is a derivative of phenoxyacetic acid, featuring both formyl and nitro functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate typically involves the reaction of 3-formyl-4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd, Fe/HCl, Sn/HCl

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products:

    Oxidation: 2-(3-carboxy-4-nitrophenoxy)acetic acid

    Reduction: Ethyl 2-(3-formyl-4-aminophenoxy)acetate

    Substitution: Various substituted derivatives depending on the reaction

Scientific Research Applications

Chemistry: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of formyl and nitro groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: While specific medicinal applications are not well-documented, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and agrochemicals. Its reactivity allows for the modification of its structure to achieve desired properties in various applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate depends on its specific application. In general, the formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The aromatic ring provides a stable framework for these reactions, allowing for the formation of various derivatives with potential biological activity.

Comparison with Similar Compounds

  • Ethyl 2-(4-formyl-2-nitrophenoxy)acetate
  • (3-Formyl-4-nitrophenoxy)acetic acid

Comparison: Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is unique due to the specific positioning of the formyl and nitro groups on the aromatic ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the formyl group at the 3-position may lead to different steric and electronic effects compared to a formyl group at the 4-position, affecting the compound’s overall behavior in chemical reactions.

Biological Activity

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is synthesized through several methods, including the reaction of 4-nitrophenol derivatives with ethyl bromoacetate. The synthesis often involves refluxing the reactants in a suitable solvent, such as ethanol or dichloroethane, and utilizing catalysts like acetic acid to enhance yields .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The presence of nitro groups on the aromatic ring has been associated with enhanced anticancer properties due to their ability to interact with cellular mechanisms involved in tumor growth and proliferation .

  • Table 1: Anticancer Activity of Related Compounds
CompoundCell LineIC50 Value (µM)
Compound AMCF-715
Compound BSK-N-SH20
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. The compound has demonstrated varying degrees of inhibition against these pathogens, suggesting its potential as an antibacterial agent.

  • Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Streptococcus mutans64

Studies indicate that modifications to the phenoxy group can significantly influence antimicrobial efficacy. For example, introducing different substituents on the aromatic ring has been linked to enhanced activity against resistant strains .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and bacterial growth. It is hypothesized that the compound interferes with DNA synthesis or disrupts cell membrane integrity, leading to cell death. Further research is needed to elucidate the precise mechanisms involved.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated a series of nitro-substituted phenoxy compounds for their anticancer activity. This compound was included in high-throughput screenings that revealed promising results against MCF-7 cells, with ongoing investigations into its effects on apoptosis and cell cycle regulation .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of ethyl derivatives against resistant bacterial strains. The findings suggested that this compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in developing new antibiotics .

Properties

CAS No.

105728-02-7

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

ethyl 2-(3-formyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-9-3-4-10(12(15)16)8(5-9)6-13/h3-6H,2,7H2,1H3

InChI Key

KXFQQSYKWNCRFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.